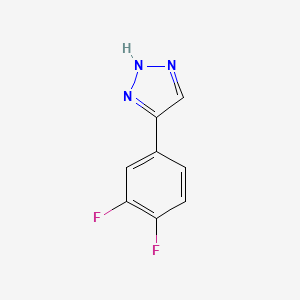![molecular formula C20H22N2O2 B13713011 (6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzyloxy group, a cyclopentyl ring, and a benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde. The benzyloxy group is then introduced via an etherification reaction, and the cyclopentyl ring is added through a Friedel-Crafts alkylation. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
化学反应分析
Types of Reactions
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the benzyl derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted benzimidazole derivatives.
科学研究应用
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
(6-(Benzyloxy)-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopentyl ring.
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)ethanol: Has an ethanol group instead of a methanol group.
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)amine: Contains an amine group instead of a methanol group.
Uniqueness
The presence of both the benzyloxy group and the cyclopentyl ring in (6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(1-cyclopentyl-6-phenylmethoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C20H22N2O2/c23-13-20-21-18-11-10-17(24-14-15-6-2-1-3-7-15)12-19(18)22(20)16-8-4-5-9-16/h1-3,6-7,10-12,16,23H,4-5,8-9,13-14H2 |
InChI 键 |
JAWLNSYDPGLHLS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)OCC4=CC=CC=C4)N=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)



![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)
![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)

![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)
